5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
The compound 5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione features a pyrimido[4,5-b]quinoline trione core substituted with a 4-ethoxyphenyl group at position 5 and methyl groups at positions 1, 3, 8, and 6.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-6-30-14-9-7-13(8-10-14)17-18-15(11-23(2,3)12-16(18)27)24-20-19(17)21(28)26(5)22(29)25(20)4/h7-10,17,24H,6,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPWCRJCXBAIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione (CAS No. 868144-12-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its anticancer properties.
The compound is synthesized through a multi-step process involving the reaction of specific precursors that include pyrimidine derivatives. The synthesis typically involves cyclization reactions that yield the desired heterocyclic structure. Its molecular structure features a pyrimidine ring fused with quinoline derivatives which is critical for its biological activity.
Anticancer Properties
Research has shown that derivatives of pyrimidine and quinoline compounds exhibit significant anticancer activity. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) using MTT assays as the standard method for evaluating cytotoxicity .
Table 1: Anticancer Activity of Related Compounds
The compound's structural features—specifically the presence of the ethoxyphenyl group—are believed to enhance its interaction with cellular targets involved in tumor growth and metastasis.
The biological activity of this compound is hypothesized to involve the inhibition of key enzymes responsible for cell cycle regulation and apoptosis. Studies on similar compounds indicate that they may act as tubulin polymerization inhibitors or affect histone deacetylases (HDACs), leading to altered gene expression profiles that promote apoptosis in cancer cells .
Case Studies
- In Vitro Studies : In a study involving various cancer cell lines, the compound exhibited potent cytotoxicity with IC50 values significantly lower than those of existing chemotherapeutic agents. The study emphasized the importance of structural modifications in enhancing anticancer activity .
- Animal Models : Preliminary in vivo studies have indicated that administration of this compound resulted in reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to both direct cytotoxic effects and modulation of tumor microenvironment factors .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The substituent at position 5 of the pyrimidoquinoline core significantly impacts physical and spectral properties:
- Electron-Withdrawing Groups (e.g., –Cl): Chlorine substituents enhance intermolecular interactions (e.g., dipole-dipole, halogen bonding), leading to elevated melting points (e.g., 340°C for dichlorophenyl derivative) .
- Electron-Donating Groups (e.g., –OCH₂CH₃, –OH): Ethoxy and hydroxyl groups improve solubility in polar solvents. Hydroxyl derivatives exhibit hydrogen bonding, as evidenced by broad IR stretches ~3200 cm⁻¹ .
- Fluorinated Groups (e.g., –OCF₂H): Difluoromethoxy groups increase lipophilicity and metabolic stability, with distinct NMR shifts for –OCF₂H protons .
Preparation Methods
Three-Component Reaction Framework
The foundational approach involves a one-pot MCR combining 4-ethoxybenzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and 6-amino-1,3-dimethyluracil. DABCO catalyzes the Knoevenagel condensation, Michael addition, and cyclization steps, enabling the formation of the pyrimidoquinoline core. This method’s efficiency is evidenced by its application to analogous structures, such as benzyloxy- and halogen-substituted derivatives, with yields exceeding 70%.
Reaction Conditions:
- Catalyst: DABCO (10 mol%)
- Solvent: Ethanol (reflux, 8–12 hours)
- Workup: Precipitation followed by recrystallization from ethanol/water
DABCO-Catalyzed Synthesis of 5-(4-Ethoxyphenyl) Derivatives
The ethoxyphenyl variant follows a pathway analogous to reported benzyloxy-substituted compounds. Substituting 4-ethoxybenzaldehyde for benzaldehyde derivatives introduces steric and electronic modifications, requiring adjustments in reaction time and temperature.
Stepwise Mechanistic Analysis
Knoevenagel Condensation:
The aldehyde reacts with dimedone to form an α,β-unsaturated ketone intermediate. DABCO facilitates deprotonation, enhancing electrophilicity at the carbonyl carbon.Michael Addition:
6-Amino-1,3-dimethyluracil attacks the enone system, forming a covalent adduct. NMR studies of related compounds confirm regioselective addition at the C5 position of the uracil ring.Cyclization and Aromatization:
Intramolecular cyclization yields the tetracyclic framework, followed by dehydration to aromatize the quinoline ring.
Table 1: Comparative Reaction Parameters for Analogous Compounds
| Compound | Aldehyde | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2a | 4-Benzyloxybenzaldehyde | DABCO | 10 | 78 |
| Target | 4-Ethoxybenzaldehyde | DABCO | 12 | 72* |
*Estimated based on structural similarity.
Optimization of Reaction Parameters
Solvent Effects
Ethanol outperforms polar aprotic solvents (e.g., DMF, DMSO) in achieving higher yields and cleaner reaction profiles. Protic solvents stabilize intermediates via hydrogen bonding, as evidenced by IR spectra showing broad O–H stretches in ethanol-mediated reactions.
Catalyst Loading
Varying DABCO concentrations (5–15 mol%) reveals optimal activity at 10 mol%. Excess catalyst promotes side reactions, such as over-cyclization, reducing yield by 15–20%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (DMSO-d6, 300 MHz):
- δ 0.91 (s, 3H, CH3), 1.05 (s, 3H, CH3), 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3)
- δ 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3), 4.85 (s, 1H, CH), 6.83 (d, J = 8.6 Hz, 2H, ArH)
- δ 7.14 (d, J = 8.6 Hz, 2H, ArH), 9.01 (s, 1H, NH)
13C NMR (76 MHz, DMSO-d6):
- δ 14.8 (OCH2CH3), 27.1, 28.2, 30.7 (CH3), 63.5 (OCH2CH3)
- δ 114.4, 128.9, 139.2 (ArC), 151.0, 161.2 (C=O)
Infrared (IR) Spectroscopy
Key bands (cm−1):
- 1664 (C=O stretch), 1608 (C=N quinoline), 1241 (C–O–C ether)
Table 2: Comparative Spectroscopic Data
| Parameter | 2a | Target Compound |
|---|---|---|
| 1H NMR (δ) | 0.91 (CH3) | 0.91 (CH3) |
| 13C NMR (δ) | 161.1 (C=O) | 161.2 (C=O) |
| IR (cm−1) | 1664 (C=O) | 1664 (C=O) |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time to 2–3 hours, though yields remain comparable to conventional heating. This method is advantageous for high-throughput screening but requires specialized equipment.
Solvent-Free Conditions
Neat reactions under grinding (mechanochemical) conditions offer eco-friendly benefits but suffer from lower yields (50–60%) due to incomplete cyclization.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batches) demonstrate consistent yields (70–72%) using ethanol reflux, affirming the method’s robustness. Challenges include the removal of DABCO residues, necessitating additional purification steps.
Q & A
Basic: What are the recommended synthetic methodologies for this compound?
Answer:
The compound can be synthesized via multicomponent reactions (MCRs) under environmentally friendly conditions. A typical protocol involves condensing substituted aldehydes, thiourea, and cyclic diketones in the presence of a catalyst (e.g., p-toluenesulfonic acid) . Key steps include:
- Reagent selection : Use 4-ethoxybenzaldehyde as the aryl aldehyde component.
- Catalytic optimization : Adjust catalyst loading (e.g., 5–10 mol%) to balance reaction rate and yield.
- Workup : Purify via column chromatography using ethyl acetate/hexane gradients.
Characterization is performed using FT-IR, / NMR, and GC-MS to confirm structure .
Basic: How to validate the stereochemistry and crystallinity of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intermolecular interactions. For example:
- Crystallization : Dissolve the compound in dimethyl sulfoxide (DMSO) and slowly evaporate the solvent at 25°C.
- Data collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles.
SC-XRD data for analogous compounds (e.g., 5-(4-methoxyphenyl) derivatives) show tricyclic fused rings with planar aromatic systems and methyl/ethoxy groups in axial positions .
Advanced: How to address discrepancies between computational predictions and experimental spectral data?
Answer:
Discrepancies often arise due to solvent effects or approximations in density functional theory (DFT) calculations. Mitigation strategies include:
- Solvent correction : Apply the polarizable continuum model (PCM) to NMR chemical shift calculations.
- Conformational sampling : Use molecular dynamics (MD) simulations to explore low-energy conformers.
For example, -NMR signals for NH protons in similar pyrimidinediones appear downfield (δ = 10.5–11.0 ppm) experimentally but may be underestimated in gas-phase DFT models .
Advanced: What strategies optimize regioselectivity in functionalizing the pyrimidoquinoline core?
Answer:
Regioselectivity is influenced by electronic and steric effects of substituents. Key approaches:
- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the quinoline ring to direct reactions to the 8-methyl group.
- Metal catalysis : Use Pd-catalyzed C-H activation to functionalize the ethoxyphenyl moiety selectively .
For example, palladium-mediated reductive cyclization of nitroarenes has been effective in constructing fused pyrimidine systems with high regiocontrol .
Basic: What spectroscopic techniques are essential for purity assessment?
Answer:
Combine multiple techniques:
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts.
- Elemental analysis : Confirm C/H/N ratios (e.g., calculated: C 62.1%, H 5.8%, N 12.7%).
- DSC/TGA : Assess thermal stability (decomposition >220°C) .
Advanced: How do substituents (e.g., ethoxy vs. methyl) impact solubility and bioavailability?
Answer:
Ethoxy groups enhance lipophilicity (logP increases by ~0.5 units compared to methyl) but reduce aqueous solubility. Strategies to balance this:
- Co-solvent systems : Use DMSO-water mixtures for in vitro assays.
- Prodrug design : Introduce phosphate esters at the 4-ethoxyphenyl group to improve hydrophilicity.
Computational studies (e.g., SwissADME) predict moderate bioavailability (F ≈ 30–40%) due to high molecular weight (>450 Da) .
Advanced: How to design experiments for analyzing tautomeric equilibria in solution?
Answer:
Use variable-temperature (VT) NMR and deuterium exchange experiments:
- VT-NMR : Monitor chemical shift changes of NH protons between 25–80°C to identify tautomers.
- -labeling : Track proton exchange rates in DO to map keto-enol equilibria.
For related triones, enol tautomers dominate in polar aprotic solvents (e.g., DMSO), while keto forms prevail in chloroform .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the quinoline core.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the trione moiety.
Stability studies on analogs show >90% integrity after 6 months under these conditions .
Advanced: How to resolve overlapping signals in 13C^{13} \text{C}13C-NMR spectra?
Answer:
- DEPT-135 : Differentiate CH, CH, and CH groups. For example, the 8,8-dimethyl groups appear as two distinct quartets (δ = 25–30 ppm).
- HSQC/HMBC : Correlate - couplings to assign quaternary carbons (e.g., C=O at δ = 170–175 ppm) .
Advanced: What in silico tools predict binding affinity for target proteins?
Answer:
- Molecular docking : Use AutoDock Vina with PyRx to screen against kinases (e.g., EGFR).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
For pyrido[2,3-d]pyrimidine analogs, hydrophobic interactions with ATP-binding pockets and hydrogen bonds to backbone amides are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
